molecular formula C17H21NO5 B14557701 Bicyclo[4.3.1]dec-6-en-1-ol;4-nitrobenzoic acid CAS No. 61764-72-5

Bicyclo[4.3.1]dec-6-en-1-ol;4-nitrobenzoic acid

Cat. No.: B14557701
CAS No.: 61764-72-5
M. Wt: 319.4 g/mol
InChI Key: SJLZNNUFSVWMBJ-UHFFFAOYSA-N
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Description

Bicyclo[431]dec-6-en-1-ol;4-nitrobenzoic acid is a compound that combines a bicyclic structure with a nitrobenzoic acid moiety The bicyclic structure, Bicyclo[431]dec-6-en-1-ol, is known for its rigidity and stability, while the 4-nitrobenzoic acid component is recognized for its electron-withdrawing properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[4.3.1]dec-6-en-1-ol;4-nitrobenzoic acid typically involves the formation of the bicyclic structure followed by the introduction of the nitrobenzoic acid moiety. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent functionalization steps introduce the hydroxyl group and the nitrobenzoic acid moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.3.1]dec-6-en-1-ol;4-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Bicyclo[4.3.1]dec-6-en-1-ol;4-nitrobenzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Bicyclo[4.3.1]dec-6-en-1-ol;4-nitrobenzoic acid depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The bicyclic structure may facilitate binding to specific molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[4.3.1]dec-6-en-1-ol;4-nitrobenzoic acid is unique due to its combination of a rigid bicyclic structure and an electron-withdrawing nitrobenzoic acid moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications .

Properties

CAS No.

61764-72-5

Molecular Formula

C17H21NO5

Molecular Weight

319.4 g/mol

IUPAC Name

bicyclo[4.3.1]dec-6-en-1-ol;4-nitrobenzoic acid

InChI

InChI=1S/C10H16O.C7H5NO4/c11-10-6-2-1-4-9(8-10)5-3-7-10;9-7(10)5-1-3-6(4-2-5)8(11)12/h5,11H,1-4,6-8H2;1-4H,(H,9,10)

InChI Key

SJLZNNUFSVWMBJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCC=C(C1)C2)O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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